![molecular formula C17H24N2O2S B2552138 [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415602-00-3](/img/structure/B2552138.png)
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.
作用機序
The mechanism of action of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism of action varies depending on the specific disease or condition being treated.
Biochemical and Physiological Effects:
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. The compound has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is its versatility in lab experiments. The compound can be used in a range of assays and experiments, making it a valuable tool for researchers. However, the compound is relatively expensive and can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. One area of research is the development of novel drugs based on the compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, the compound could be studied for its potential use in medical imaging and as a diagnostic tool for various diseases. Finally, the compound could be further studied to elucidate its mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone involves a series of chemical reactions. The starting material for the synthesis is 2-morpholinoethylamine, which is reacted with 2-bromo-1-phenylethane to form 4-(2-phenylethyl)morpholine. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride to obtain [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
特性
IUPAC Name |
[4-(2-phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(19-9-12-22-13-10-19)16-14-18(8-11-21-16)7-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSJVXLXWJFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)-2-(thiomorpholine-4-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)
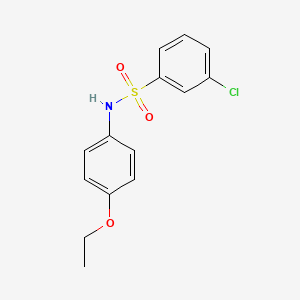
![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)
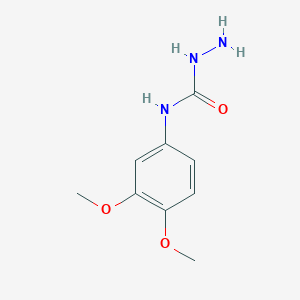
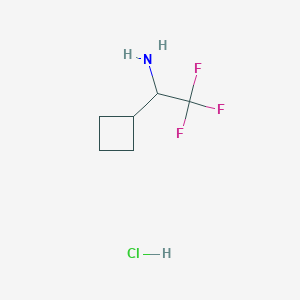
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
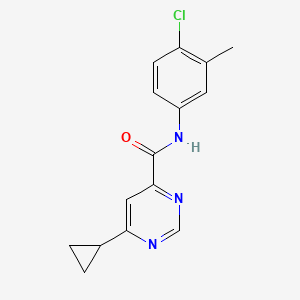
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)
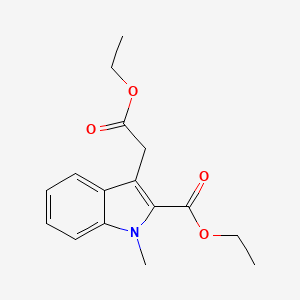
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)